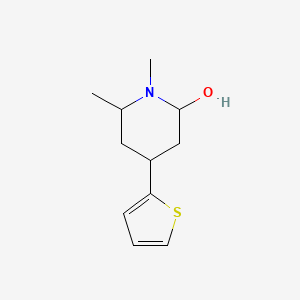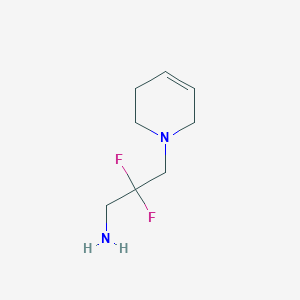
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine is a chemical compound with the molecular formula C8H14F2N2 It is characterized by the presence of two fluorine atoms and a tetrahydropyridine ring, making it a unique structure in organic chemistry
Métodos De Preparación
The synthesis of 2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-difluoropropan-1-amine with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Análisis De Reacciones Químicas
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine can be compared with other similar compounds, such as:
2,2-Difluoro-3-(5-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine: This compound has a similar structure but with a methyl group substitution, which may alter its chemical and biological properties.
5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Another related compound with a different ring structure, leading to distinct properties and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14F2N2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-(3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10,6-11)7-12-4-2-1-3-5-12/h1-2H,3-7,11H2 |
Clave InChI |
AQKZYVYTQIQCQF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1)CC(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)
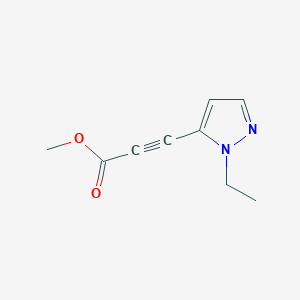

![Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13173244.png)

![N-[(Azepan-2-yl)methyl]propanamide](/img/structure/B13173255.png)
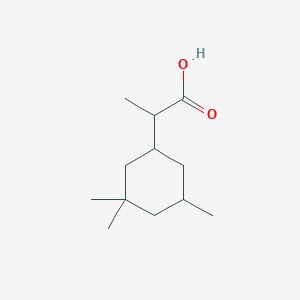
amine](/img/structure/B13173262.png)
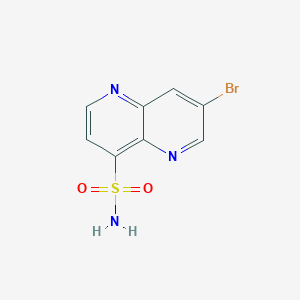
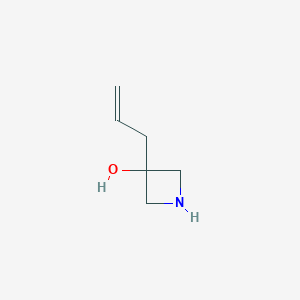

![3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13173314.png)
![Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13173317.png)
